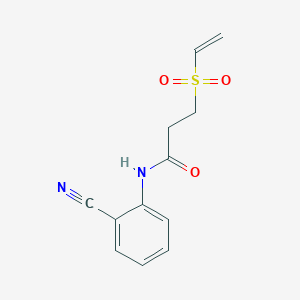
N-(2-Cyanophenyl)-3-ethenylsulfonylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanophenyl)-3-ethenylsulfonylpropanamide, commonly known as CES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CES is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 301.35 g/mol.
Mechanism of Action
The mechanism of action of CES is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CES has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting histone deacetylases, CES may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
CES has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CES can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. CES has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of CES is its potential use in the treatment of cancer and chronic pain. CES has been shown to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation and pain. CES is also relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments.
One of the limitations of CES is its potential toxicity. Studies have shown that CES can be toxic to certain cells, including liver cells and red blood cells. Additionally, CES has not yet been extensively studied in vivo, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are many potential future directions for the study of CES. One area of research could focus on the development of new synthetic methods for CES that are more efficient and environmentally friendly. Another area of research could focus on the use of CES in the treatment of other diseases, such as autoimmune disorders and neurological disorders. Additionally, further studies could be conducted to investigate the safety and efficacy of CES in vivo, with the ultimate goal of developing new treatments for cancer and chronic pain.
Synthesis Methods
The synthesis of CES involves the reaction of 2-cyanobenzaldehyde with ethylsulfonylpropanoate in the presence of a base, followed by the addition of acetic anhydride and a catalyst. The reaction yields CES as a white crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
CES has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CES has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. CES has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
In material science, CES has been explored for its potential use in the synthesis of organic semiconductors and light-emitting diodes. CES has also been investigated for its ability to act as a catalyst in organic reactions, making it a potential candidate for use in organic synthesis.
properties
IUPAC Name |
N-(2-cyanophenyl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-18(16,17)8-7-12(15)14-11-6-4-3-5-10(11)9-13/h2-6H,1,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUPLRWPRWOZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanophenyl)-3-ethenylsulfonylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2738553.png)
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2738554.png)
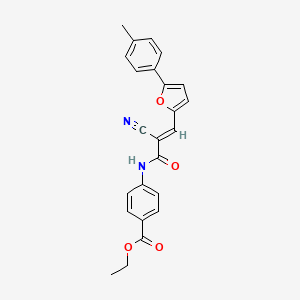


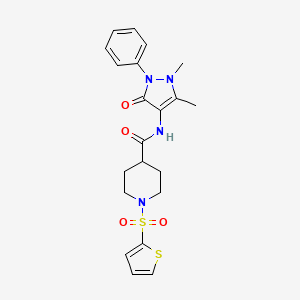
![4-ethoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2738559.png)

![2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide](/img/structure/B2738564.png)
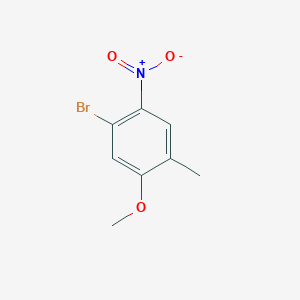
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2738568.png)
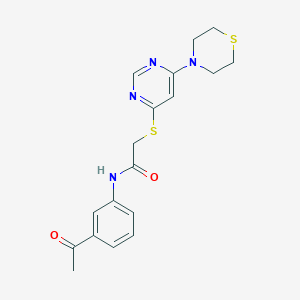
![8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B2738572.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2738574.png)